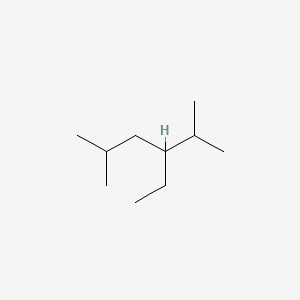

3-Ethyl-2,5-dimethylhexane

説明

Contextualization within Branched Alkanes and Hydrocarbon Chemistry Research

3-Ethyl-2,5-dimethylhexane is a saturated hydrocarbon belonging to the extensive family of branched alkanes. With the chemical formula C10H22, it is one of the numerous structural isomers of decane (B31447). nist.govdocbrown.info Branched alkanes, such as this compound, are fundamental components in the field of hydrocarbon chemistry. Their molecular structure, characterized by a non-linear carbon backbone, gives rise to distinct physical and chemical properties compared to their straight-chain counterparts. docbrown.info

The study of branched alkanes is crucial for several areas of chemical research. In petrochemistry, the branching of alkanes significantly influences the octane (B31449) rating of gasoline, with more highly branched structures generally leading to better combustion properties and reduced engine knocking. The physical properties of these compounds, including boiling point, melting point, and viscosity, are directly impacted by the degree and nature of their branching. For instance, increased branching tends to lower the boiling point compared to linear alkanes of the same carbon number due to a smaller surface area and consequently weaker intermolecular van der Waals forces.

In the broader context of organic chemistry, this compound serves as a model compound for studying the reactivity and reaction mechanisms of alkanes. Although generally considered inert due to the presence of only single carbon-carbon and carbon-hydrogen bonds, alkanes undergo specific reactions such as combustion, halogenation, and cracking under certain conditions. The specific arrangement of methyl and ethyl groups on the hexane (B92381) chain in this compound provides a unique steric and electronic environment that can influence the regioselectivity and rate of these reactions.

Furthermore, the precise identification and quantification of branched alkanes are essential in environmental and analytical chemistry. These compounds can be components of complex hydrocarbon mixtures found in crude oil and its refined products. Therefore, techniques like gas chromatography are employed to separate and identify individual isomers, with compounds like this compound used as reference standards. nist.gov

Historical Trajectories and Milestones in this compound Research

The historical research trajectory of this compound is intrinsically linked to the broader advancements in the understanding of hydrocarbon chemistry and the development of analytical techniques. While specific early milestones for this individual compound are not extensively documented, its study is part of the larger effort to synthesize, identify, and characterize the vast number of alkane isomers.

A significant part of the research involving this compound has been in the context of comprehensive studies on the physical and thermodynamic properties of hydrocarbons. The National Institute of Standards and Technology (NIST) has compiled data on this compound, including its mass spectrum and gas chromatography retention indices, which are vital for its identification in complex mixtures. nist.govnist.gov

More recent research has focused on computational and theoretical studies to predict the properties of branched alkanes. For example, the Abraham model solute descriptors have been determined for a wide range of C10 through C13 methyl- and ethyl-branched alkanes, including 2,5-dimethyl-3-ethylhexane (an alternative name for this compound), to better understand their behavior in various solvents. researchgate.net Additionally, neural networks and molecular dynamics simulations have been utilized to predict physical properties like boiling point, vapor pressure, and viscosity for a range of alkanes, with this compound being included in these datasets. cam.ac.uk These computational approaches represent a modern milestone in the study of such compounds, allowing for the prediction of their behavior without the need for extensive and time-consuming experimental measurements.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.2817 g/mol |

| Boiling Point | 153.5 °C at 760 mmHg |

| Flash Point | 39.5 °C |

| Density | 0.73 g/cm³ |

| Vapor Pressure | 4.26 mmHg at 25°C |

| Refractive Index | 1.41 |

| CAS Registry Number | 52897-04-8 |

This data is compiled from various chemical databases. nist.govlookchem.comletopharm.com

Structure

3D Structure

特性

CAS番号 |

52897-04-8 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC名 |

3-ethyl-2,5-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-10(9(4)5)7-8(2)3/h8-10H,6-7H2,1-5H3 |

InChIキー |

UJEUVDLASLOZIV-UHFFFAOYSA-N |

正規SMILES |

CCC(CC(C)C)C(C)C |

製品の起源 |

United States |

Nomenclature, Isomerism, and Conformational Analysis of 3 Ethyl 2,5 Dimethylhexane

Systematic IUPAC Nomenclature and Isomeric Considerations

The unequivocal identification of an organic compound is paramount, and for this, the International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for nomenclature. The name 3-Ethyl-2,5-dimethylhexane is derived following these established guidelines. The parent chain, identified as the longest continuous chain of carbon atoms, is a hexane (B92381), indicating a six-carbon backbone. youtube.com The chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from right to left in the standard representation places the substituents at positions 2, 3, and 5.

The substituents are an ethyl group (-CH₂CH₃) at the third carbon and two methyl groups (-CH₃) at the second and fifth carbons. When listing the substituents, they are arranged alphabetically, irrespective of numerical prefixes such as "di-". Therefore, "ethyl" precedes "dimethyl" in the final name. brainly.com The complete IUPAC name is thus This compound . nist.govnist.govbrainly.in

The structural formula for this compound is (CH₃)₂CHCH(C₂H₅)CH₂CH(CH₃)₂. chemister.ru It has a molecular formula of C₁₀H₂₂ and a molar mass of approximately 142.28 g/mol . nist.govstenutz.eu

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₂ |

| Molar Mass | 142.28 g/mol |

| Structural Formula | (CH₃)₂CHCH(C₂H₅)CH₂CH(CH₃)₂ |

Isomeric Considerations and Structural Symmetry

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This compound, with its branched structure, can exist as multiple stereoisomers due to the presence of chiral centers. A chiral center is a carbon atom that is bonded to four different groups.

In the structure of this compound, the carbon atom at position 3 is a chiral center. It is attached to a hydrogen atom, an ethyl group, an isobutyl group (-CH₂CH(CH₃)₂), and a sec-butyl group (-CH(CH₃)CH₂CH₃) when considering the rest of the carbon chain. The carbon atom at position 2 is also a chiral center, bonded to a hydrogen, a methyl group, an isopropyl group, and the rest of the hexane chain. Similarly, the carbon at position 5 is a chiral center. The presence of these chiral centers means that this compound can exist as a number of stereoisomers, which are isomers that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.

Due to having three chiral centers, the maximum number of stereoisomers possible is 2³, which equals 8. These stereoisomers would consist of four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric.

The molecule lacks any elements of internal symmetry, such as a plane of symmetry, which would reduce the number of unique stereoisomers. Therefore, it is expected to exist as the full complement of eight stereoisomers.

Conformational Isomerism and Energy Landscape Analysis

The single carbon-carbon bonds (sigma bonds) in this compound allow for free rotation, leading to different spatial arrangements of the atoms known as conformations or conformers. lumenlearning.com The study of these conformations and their relative energies is known as conformational analysis. The stability of different conformers is primarily influenced by two factors: torsional strain and steric strain. chemistrysteps.comstackexchange.com

Torsional strain arises from the repulsion between bonding electron pairs in adjacent atoms, and it is at a maximum in an eclipsed conformation where the substituents on adjacent carbons are aligned. chemistrysteps.com Steric strain, or steric hindrance, is the repulsive interaction that occurs when bulky groups are forced into close proximity. saskoer.ca

To analyze the conformational landscape of this compound, we can consider the rotation around the C3-C4 bond using Newman projections. In a Newman projection, we view the molecule along a specific carbon-carbon bond axis. The front carbon is represented by a dot, and the back carbon by a circle.

The most stable conformations are the staggered conformations, where the substituents on the front and back carbons are as far apart as possible, minimizing both torsional and steric strain. maricopa.edu Within the staggered conformations, the anti conformation, where the largest groups on the front and back carbons are 180° apart, is generally the most stable. pressbooks.pub Gauche conformations, where the largest groups are 60° apart, are less stable due to some steric strain between these groups. chemistrysteps.com

The least stable conformations are the eclipsed conformations, where the substituents on the front and back carbons are aligned, leading to significant torsional and steric strain. maricopa.edu The highest energy eclipsed conformation occurs when the largest groups are eclipsing each other.

The relative energies of the different conformers of this compound would create a complex potential energy landscape with multiple energy minima (staggered conformers) and maxima (eclipsed conformers) as the C3-C4 bond rotates. The anti-conformation, with the bulky ethyl and isobutyl groups positioned opposite each other, would represent the global energy minimum and thus the most populated conformation at equilibrium. The various gauche and eclipsed conformations would reside at higher energy levels.

| Conformation | Dihedral Angle (Largest Groups) | Relative Energy | Key Interactions |

| Anti | 180° | Lowest | Minimal steric and torsional strain |

| Gauche | 60° | Higher than anti | Steric strain between bulky groups |

| Eclipsed | 0° | Highest | Significant torsional and steric strain |

Synthetic Methodologies for 3 Ethyl 2,5 Dimethylhexane and Its Analogs

Strategies for Carbon-Carbon Bond Formation in 3-Ethyl-2,5-dimethylhexane Synthesis

The construction of the C10 carbon backbone of this compound is the central challenge in its synthesis. This can be achieved by forming one or more carbon-carbon bonds through several key reaction classes.

Coupling reactions that unite two smaller alkyl fragments are a direct approach to forming the hexane (B92381) core.

Wurtz Reaction: This classical method involves the treatment of alkyl halides with sodium metal. While effective for creating symmetrical alkanes, its application to unsymmetrical targets like this compound is impractical. The use of two different alkyl halides (e.g., 1-bromo-2-methylpropane and 3-bromopentane) would lead to a mixture of three different alkanes (butane, hexane, and the desired product), which are difficult to separate due to their similar boiling points. askiitians.comquora.comsarthaks.comquora.comdoubtnut.com

Corey-House Synthesis: A more versatile and effective method for creating unsymmetrical alkanes is the Corey-House reaction. testbook.comcollegedunia.com This process involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide. byjus.comwikipedia.orgvedantu.com For the target molecule, a plausible route would be the reaction of lithium di(sec-butyl)cuprate with 1-bromo-2-methylpropane. This method generally produces higher yields of the desired unsymmetrical product compared to the Wurtz reaction. collegedunia.com

Modern Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, represent powerful tools for C-C bond formation. wikipedia.orgwikipedia.org While traditionally used for creating bonds involving sp²-hybridized carbons, recent advancements have extended their scope to include the more challenging C(sp³)-C(sp³) coupling of unactivated alkyl halides. nih.govorganic-chemistry.org A potential Negishi coupling route could involve reacting an organozinc reagent, such as isobutylzinc bromide, with a secondary alkyl halide like 3-bromo-3-methylpentane, catalyzed by a palladium or nickel complex with specialized ligands designed to promote the reaction. wikipedia.orgorganic-chemistry.orgacs.org

Table 1: Comparison of Alkyl-Alkyl Coupling Reactions

| Reaction | Key Reagents | Suitability for this compound | Key Limitations |

|---|---|---|---|

| Wurtz Reaction | Alkyl Halide + Sodium Metal | Poor | Forms a mixture of products for unsymmetrical alkanes. askiitians.comdoubtnut.com |

| Corey-House Synthesis | Lithium Dialkylcuprate + Alkyl Halide | Good | Stoichiometric use of copper; works best with primary alkyl halides. testbook.com |

| Negishi Coupling | Organozinc Halide + Alkyl Halide + Pd or Ni Catalyst | Very Good | Requires careful selection of catalyst and ligands to avoid side reactions. wikipedia.orgrsc.org |

| Suzuki Coupling | Organoborane + Alkyl Halide + Pd or Ni Catalyst | Very Good | C(sp³)-C(sp³) coupling is challenging and a relatively recent development. nih.govlibretexts.org |

An alternative and widely used strategy for synthesizing alkanes is the hydrogenation of a corresponding unsaturated molecule (an alkene or alkyne). study.com This two-step approach first involves constructing an unsaturated carbon skeleton, followed by its reduction.

For this compound, a logical precursor would be an alkene such as 3-ethyl-2,5-dimethylhex-2-ene . The synthesis of this alkene could be accomplished through various means, such as a Wittig reaction or the dehydration of a corresponding alcohol.

Once the unsaturated precursor is obtained, it can be converted to the final alkane via catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org The process is an exothermic syn-addition, where both hydrogen atoms add to the same face of the double bond. study.comyoutube.com

Table 2: Common Catalysts for Alkene Hydrogenation

| Catalyst | Common Form | Typical Conditions | Notes |

|---|---|---|---|

| Palladium | Palladium on Carbon (Pd/C) | Room temperature, low H₂ pressure | Highly active and commonly used due to its efficiency and cost-effectiveness. study.com |

| Platinum | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Room temperature, low H₂ pressure | Very effective, often used when other catalysts fail. libretexts.org |

| Nickel | Raney Nickel (Ra-Ni) | Higher temperatures and pressures | A less expensive alternative, though often requires more forcing conditions. youtube.com |

The stability of the alkene precursor, which is generally greater for more highly substituted double bonds, influences the energy released during this process, known as the heat of hydrogenation. libretexts.org

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in carbon-carbon bond formation. byjus.comorganic-chemistry.org They can be employed in the synthesis of branched alkanes through several routes.

One primary method is the reaction of a Grignard reagent with an alkyl halide, a process known as cross-coupling. This reaction often requires a catalyst to be efficient. For example, the Kumada-Corriu coupling uses nickel or palladium catalysts to couple Grignard reagents with organic halides. wikipedia.org A potential synthesis for this compound could involve the coupling of sec-butylmagnesium bromide with 1-chloro-2-methylpropane using a catalyst like lithium tetrachlorocuprate(II).

Another approach involves the reaction of a Grignard reagent with an electrophile like an epoxide. For instance, reacting sec-butylmagnesium bromide with 2-isopropyloxirane would form an alcohol, which could then be converted to the target alkane through deoxygenation steps. While multi-step, this allows for the construction of complex carbon skeletons.

Finally, Grignard reagents react readily with acidic protons. While often an undesired side reaction, the protonolysis of a Grignard reagent with water can be used as a final step in a synthesis to convert an alkyl halide into an alkane. libretexts.org For example, if a complex halide precursor were synthesized, it could be converted to the Grignard reagent and then quenched with water to yield the final alkane.

Directed Synthesis Strategies and Regioselectivity

Achieving the specific branched structure of this compound, as opposed to its numerous isomers, requires excellent control over which atoms are connected. This control is known as regioselectivity.

Cross-coupling methods (Corey-House, Negishi, Suzuki) offer the highest degree of regioselectivity. In these reactions, the new C-C bond forms specifically between the carbon atom of the organometallic component and the carbon atom attached to the leaving group (halide) of the other component. The synthetic plan, therefore, dictates the final structure with high precision by choosing the appropriate fragments.

In the case of synthesizing the alkane from an unsaturated precursor, the regioselectivity of the final product is entirely dependent on the regioselectivity of the alkene synthesis. The placement of the double bond in the precursor molecule determines the final connectivity of the alkane after hydrogenation. Therefore, methods that produce alkenes with a defined double bond position, such as the Wittig reaction, are crucial for this strategy.

Modern catalytic systems have also been developed to control regioselectivity in reactions that might otherwise produce mixtures. For instance, catalyst-controlled Heck reactions can favor the formation of branched or linear products, which could then be hydrogenated to the desired alkane. nih.gov For a complex target like this compound, directed strategies that build the carbon skeleton unambiguously are generally the most reliable.

Novel Synthetic Routes and Process Intensification Studies

Modern chemical synthesis aims not only for high yields but also for processes that are safer, more energy-efficient, and produce less waste. Process Intensification (PI) is a framework for achieving these goals by redesigning chemical processes and equipment. chemcopilot.comaiche.orgvapourtec.com

For the multi-step synthesis of a fine chemical like this compound, PI offers significant advantages:

Continuous Flow Reactors: Instead of traditional batch-wise synthesis in large flasks, reactions can be performed in continuous flow systems or microreactors. vapourtec.com These systems offer superior control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio. This leads to better yields, fewer side products, and enhanced safety, especially for highly exothermic processes like Grignard reactions. altlaboratories.com

Alternative Energy Sources: Technologies such as microwave irradiation and ultrasonication can dramatically accelerate reaction rates. aiche.org This can reduce reaction times from hours to minutes, decrease energy consumption, and sometimes enable reactions that are inefficient under conventional heating.

Applying these principles could transform a classical, multi-day batch synthesis of this compound into a rapid, automated, and more sustainable continuous process.

Catalyst Design and Optimization in this compound Production

Catalysts are central to many of the most efficient synthetic routes toward this compound. The design and optimization of these catalysts are critical for achieving high activity, selectivity, and durability.

Hydrogenation Catalysts: In the reduction of unsaturated precursors, the catalyst's role is to adsorb both hydrogen gas and the alkene onto its surface, facilitating their reaction. study.com The performance of heterogeneous catalysts like Pd/C or PtO₂ depends on factors such as metal particle size, the nature of the support material (e.g., carbon, alumina), and the presence of promoters or inhibitors that can fine-tune activity and prevent side reactions. nih.gov

Cross-Coupling Catalysts: For modern cross-coupling reactions (e.g., Negishi, Suzuki), the catalyst is typically a palladium or nickel complex. The key to success in these reactions, especially for forming challenging C(sp³)-C(sp³) bonds, lies in the design of the organic ligand attached to the metal center. acs.org These ligands (often complex phosphines or N-heterocyclic carbenes) are not mere spectators; they actively participate in the catalytic cycle. A well-designed ligand can:

Stabilize the metal center.

Increase the rate of the desired oxidative addition and reductive elimination steps.

Suppress unwanted side reactions, such as β-hydride elimination, which is a common pathway for decomposition in alkyl-alkyl couplings.

Recent research focuses on developing catalysts based on more earth-abundant and less costly metals, such as iron and cobalt, to perform these transformations, offering a more sustainable approach to synthesis. rsc.orgresearchgate.netrsc.org

Table 3: Components of Modern Cross-Coupling Catalysts and Their Functions

| Component | Example | Primary Function |

|---|---|---|

| Metal Center | Palladium (Pd), Nickel (Ni), Cobalt (Co) | The active site where the catalytic cycle (oxidative addition, transmetalation, reductive elimination) occurs. wikipedia.org |

| Ligand | Triphenylphosphine, Buchwald biaryl phosphines, N-Heterocyclic Carbenes (NHCs) | Tunes the electronic and steric properties of the metal center, enhancing stability, activity, and selectivity. organic-chemistry.orgacs.org |

| Base (for Suzuki) | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | Activates the organoboron compound to facilitate the transmetalation step. libretexts.org |

| Solvent | Tetrahydrofuran (THF), Dioxane, Toluene | Solubilizes reagents and influences catalyst stability and activity. |

Reactivity and Reaction Mechanisms of 3 Ethyl 2,5 Dimethylhexane

Radical Reactions of 3-Ethyl-2,5-dimethylhexane

Radical reactions are initiated by the homolytic cleavage of a bond to form two radicals, which are species with an unpaired electron. In the case of this compound, radical reactions typically involve the abstraction of a hydrogen atom from a carbon atom by a reactive radical species.

The rate and selectivity of hydrogen abstraction depend on the stability of the resulting alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl. ucalgary.ca This is because alkyl groups are electron-donating and help to stabilize the electron-deficient carbon atom of the radical. wou.edu

The structure of this compound possesses several distinct C-H bonds, each with a different susceptibility to radical abstraction. The molecule contains two tertiary hydrogens (at C2 and C5), one secondary hydrogen (at C3), and multiple primary hydrogens on the methyl and ethyl groups. Based on the principle of radical stability, the tertiary C-H bond at position 2 and 5 is the most likely site for hydrogen abstraction, as it forms the most stable tertiary radical.

| C-H Bond Position | Bond Type | Resulting Radical Stability | Relative Reactivity |

|---|---|---|---|

| C-2 or C-5 | Tertiary (3°) | Highest | Highest |

| C-3 | Tertiary (3°) | Highest | Highest |

| C-4 or Ethyl CH2 | Secondary (2°) | Intermediate | Intermediate |

| Methyl/Ethyl CH3 | Primary (1°) | Lowest | Lowest |

Halogenation and Functionalization Reactions

Halogenation is a classic example of a radical substitution reaction for alkanes, typically initiated by heat or UV light. wikipedia.org The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca The product distribution is highly dependent on the halogen used, illustrating the reactivity-selectivity principle. wikipedia.org

Chlorination : Chlorine radicals are highly reactive and less selective. masterorganicchemistry.com When reacting with this compound, chlorination will produce a mixture of monochlorinated isomers. While there is a preference for abstraction of the more stable tertiary hydrogens, the high reactivity of the chlorine radical leads to significant substitution at secondary and even primary positions. msu.edulibretexts.org The statistical abundance of primary hydrogens (15 in total) means that primary chlorides will also be formed in notable quantities.

Bromination : Bromine radicals are less reactive and therefore more selective than chlorine radicals. msu.edulibretexts.org Bromination of this compound will show a strong preference for substitution at the most stable radical position. The reaction will overwhelmingly yield 3-bromo-3-ethyl-2,5-dimethylhexane and 2-bromo-3-ethyl-2,5-dimethylhexane as the major products, resulting from the formation of the tertiary radicals at the C3 and C2/C5 positions, respectively. masterorganicchemistry.comblogspot.com The formation of primary and secondary bromides is expected to be minimal. youtube.com

| Halogen | Reactivity | Selectivity | Major Product(s) with this compound |

|---|---|---|---|

| Chlorine (Cl₂) | High | Low | Mixture of primary, secondary, and tertiary chlorides |

| Bromine (Br₂) | Lower | High | Predominantly tertiary bromides (at C2, C3, C5) |

Thermal and Catalytic Cracking Pathways

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and alkenes. chemguide.co.uk

Thermal Cracking : This process uses high temperatures (450°C to 750°C) and pressures to break C-C and C-H bonds. chemguide.co.uk It proceeds through a homolytic cleavage mechanism, forming free radicals. chemguide.co.uk The cracking of this compound would lead to a complex mixture of smaller alkanes and alkenes. The cleavage of the C-C bond is most likely to occur at a position that yields more stable radicals. For instance, cleavage between C3 and C4 could produce an isobutyl radical and a sec-hexyl radical. Subsequent reactions of these radicals lead to products like propene, isobutene, and smaller alkanes.

Catalytic Cracking : This process uses a catalyst, typically a zeolite, to facilitate cracking at lower temperatures (around 500°C) and pressures. chemguide.co.uk Catalytic cracking proceeds via a different mechanism involving carbocation intermediates. chemguide.co.uk The zeolite catalyst can abstract a hydride ion from the alkane, forming a carbocation. This carbocation can then undergo rearrangement to form a more stable carbocation (tertiary > secondary > primary) before C-C bond scission (beta-scission) occurs. For this compound, this process would favor the formation of branched alkanes and alkenes, which are valuable components of high-octane gasoline. youtube.com

Oxidation and Combustion Mechanisms

The complete combustion of any hydrocarbon, including this compound, in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.

The balanced chemical equation for the complete combustion is: 2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O

The actual process of combustion is a complex radical chain reaction involving numerous elementary steps and intermediate species. The mechanism begins with initiation steps where the fuel molecule breaks down into smaller radicals. These radicals react with oxygen to form peroxy radicals (ROO•), which can then undergo isomerization and decomposition, leading to a cascade of reactions that propagate the combustion. Branched alkanes, like this compound, tend to have slightly lower heats of combustion compared to their straight-chain isomers, indicating greater thermodynamic stability. alevelchemistry.co.uklibretexts.org Incomplete combustion, which occurs with insufficient oxygen, can lead to the formation of carbon monoxide (CO) and soot (elemental carbon). alevelchemistry.co.uk

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

Understanding the precise mechanism of reactions like halogenation or C-H activation often requires advanced techniques such as isotopic labeling and kinetic studies. researchgate.net

Isotopic Labeling : By replacing a specific hydrogen atom in this compound with its heavier isotope, deuterium (B1214612) (D), chemists can trace the path of that atom through a reaction. For example, if the tertiary hydrogen at the C3 position were replaced with deuterium, analysis of the product distribution in a bromination reaction would confirm whether that specific C-H (or C-D) bond was broken. This technique can also reveal whether rearrangements occur during the reaction. researchgate.net

Kinetic Studies : The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org The KIE is the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the slowest step of the reaction. pkusz.edu.cn By measuring the rates of radical abstraction for each distinct hydrogen position (primary, secondary, tertiary) in this compound and its deuterated analogues, the transition state of the hydrogen abstraction step can be probed, providing detailed insight into the reaction mechanism. acs.orgacs.org

Theoretical and Computational Chemistry Studies of 3 Ethyl 2,5 Dimethylhexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 3-ethyl-2,5-dimethylhexane. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and the forces that govern the molecule's structure and stability.

Ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate a variety of electronic and energetic properties. For a molecule like this compound, these calculations can elucidate key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

Furthermore, quantum chemical calculations can determine the molecule's total electronic energy, which is essential for comparing the relative stabilities of different isomers and conformers. By mapping the potential energy surface, researchers can identify the most stable geometric arrangements of the atoms in this compound. These calculations also provide insights into the distribution of electron density, which can be visualized through molecular electrostatic potential maps, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of Alkanes (Illustrative)

| Property | Typical Value for a C10 Alkane | Significance |

|---|---|---|

| HOMO Energy | ~ -10 to -11 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ 1 to 2 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 11 to 13 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 0 D | Reflects the nonpolar nature of alkanes |

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a movie-like view of its movements. acs.orgacs.org

For a flexible molecule like this compound, with its numerous single bonds, a vast number of conformations are possible due to the rotation around these bonds. MD simulations can sample these different conformations and determine their relative populations at a given temperature. acs.org This is crucial for understanding the molecule's average shape and how its structure fluctuates under different conditions. Key dihedral angles are monitored during the simulation to identify transitions between different conformational states, such as gauche and anti arrangements of the carbon backbone. acs.org

Reaction Pathway Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these methods can identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For alkanes, which are generally unreactive, reactions often proceed through high-energy intermediates such as carbocations or free radicals. masterorganicchemistry.com Computational chemistry can model these reactive species and the transition states that lead to their formation and subsequent reactions. For instance, in the context of combustion or pyrolysis, computational methods can be used to study the initial bond-breaking events and the subsequent radical chain reactions.

Quantum mechanical calculations can determine the activation energies of different reaction pathways, providing a quantitative measure of how fast a reaction is likely to proceed. This allows for the prediction of the major and minor products of a reaction under different conditions. For example, in the halogenation of this compound, computational methods can predict the relative reactivity of the different hydrogen atoms (primary, secondary, and tertiary) towards abstraction by a halogen radical, thus explaining the observed product distribution. While alkanes primarily undergo substitution reactions, under certain conditions, they can be involved in elimination reactions to form alkenes. youtube.comyoutube.com

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models play a significant role in predicting and interpreting the spectroscopic properties of this compound. By calculating the molecular properties that govern the interaction of the molecule with electromagnetic radiation, these models can generate theoretical spectra that can be compared with experimental data.

For instance, quantum chemical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. shu.ac.uk By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, bending, and rocking. This is invaluable for interpreting experimental spectra and identifying the presence of specific functional groups and structural motifs.

Similarly, theoretical methods can predict the nuclear magnetic resonance (NMR) chemical shifts of the different carbon and hydrogen atoms in this compound. These calculations are based on determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted chemical shifts can aid in the assignment of experimental NMR spectra, which is a crucial step in structure elucidation. While direct theoretical prediction of mass spectra is complex, understanding the fragmentation of branched alkanes can be aided by computational analysis of bond dissociation energies and the stability of resulting carbocations. whitman.edu

Force Field Development and Validation for Branched Alkanes

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. nih.gov A force field is a set of parameters and mathematical functions that define the potential energy of a system of atoms as a function of their positions. For branched alkanes like this compound, developing and validating accurate force fields is a critical area of research.

Force fields for alkanes typically include terms for bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals and electrostatic). The parameters for these terms are often derived from a combination of quantum mechanical calculations and experimental data. For example, torsional parameters are crucial for accurately representing the energy barriers for rotation around C-C bonds, which in turn determines the conformational preferences of the molecule.

Several well-established force fields, such as AMBER, OPLS (Optimized Potentials for Liquid Simulations), and CHARMM, have been parameterized for alkanes. nih.govresearchgate.netacs.org However, accurately modeling the properties of branched alkanes can be challenging due to the more complex local environments of the carbon atoms. Therefore, ongoing research focuses on refining existing force fields and developing new ones that can better reproduce the experimental properties of branched alkanes, such as their liquid densities, heats of vaporization, and viscosities. nih.govresearchgate.net The validation of these force fields is typically done by comparing the results of simulations with experimental data for a wide range of properties and conditions. researchgate.netresearchgate.net

Table 2: Common Force Fields for Alkane Simulations

| Force Field | Key Features |

|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for biomolecular simulations, with parameters available for organic molecules. nih.govresearchgate.net |

| OPLS (Optimized Potentials for Liquid Simulations) | Specifically developed to reproduce the properties of liquids. acs.org |

| TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) | A united-atom force field that simplifies the system by treating CHn groups as single interaction sites. researchgate.net |

| COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) | A more complex force field that includes cross-terms to improve the accuracy of vibrational frequencies and structural properties. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For a large class of molecules like the isomers of decane (B31447) (C10H22), including this compound, QSPR models can be developed to predict properties that are difficult or time-consuming to measure experimentally. docbrown.infostudy.com

In a QSPR study, the chemical structure of each molecule is represented by a set of numerical values called molecular descriptors. These descriptors can encode various aspects of the molecular structure, such as its size, shape, branching, and electronic properties. For alkanes, topological indices, which are derived from the graph representation of the molecule, are commonly used as descriptors. refaad.com

Once the descriptors are calculated for a set of molecules with known properties, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. This model can then be used to predict the properties of new molecules, such as other isomers of decane. QSPR models have been successfully applied to predict a wide range of properties for alkanes, including boiling point, density, viscosity, and heat of vaporization. nih.gov

Advanced Spectroscopic Characterization and Elucidation of 3 Ethyl 2,5 Dimethylhexane for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for elucidating the precise molecular structure of 3-Ethyl-2,5-dimethylhexane. Due to the presence of multiple chiral centers (at carbons 2, 3, and 5), the molecule can exist as several stereoisomers, which can lead to complex spectra. However, for a given stereoisomer, the unique chemical environment of each proton and carbon atom results in a distinct set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts are typically found in the 0.8-1.7 ppm range, characteristic of alkanes. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, which can be analyzed to confirm the connectivity of the alkyl groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C1-H₃ (on Ethyl) | ~0.85 | Triplet |

| C6-H₃ (on Ethyl) | ~1.25 | Multiplet |

| C2-H | ~1.60 | Multiplet |

| C2-CH₃ | ~0.88 | Doublet |

| C3-H | ~1.40 | Multiplet |

| C4-H₂ | ~1.15 | Multiplet |

| C5-H | ~1.50 | Multiplet |

| C5-CH₃ | ~0.86 | Doublet |

Note: These are estimated values and actual experimental shifts may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Ethyl CH₃) | ~11.5 |

| C2 (CH) | ~35.0 |

| C2-CH₃ | ~16.0 |

| C3 (CH) | ~45.0 |

| C4 (CH₂) | ~28.0 |

| C5 (CH) | ~32.0 |

| C5-CH₃ (diastereotopic) | ~22.5 |

| C5-CH₃' (diastereotopic) | ~22.7 |

| Ethyl-CH₂ | ~25.0 |

Note: These are estimated values based on typical alkane shifts and actual experimental data may differ.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the types of chemical bonds present in a molecule by measuring their vibrational frequencies. For a saturated alkane like this compound, the spectra are dominated by C-H and C-C bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by strong absorptions corresponding to C-H stretching and bending vibrations. orgchemboulder.com The C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the 2850-2960 cm⁻¹ region. libretexts.org C-H bending vibrations for methyl groups appear around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹, while methylene scissoring vibrations are also found near 1465 cm⁻¹. The region below 1300 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of C-C stretching and rocking vibrations unique to the molecule's specific structure. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (CH₂, CH₃) | 2850 - 2960 | Strong |

| C-H Bending (CH₃) | 1450 - 1470 | Medium |

| C-H Bending (CH₂) | ~1465 | Medium |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound shows a molecular ion peak at m/z = 142, corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of branched alkanes, involving the cleavage of C-C bonds to form stable carbocations. The most stable carbocations (tertiary > secondary > primary) are generally formed in higher abundance. Cleavage adjacent to the branching points is particularly common. The loss of methyl (CH₃, 15 Da) and ethyl (C₂H₅, 29 Da) radicals leads to significant peaks at m/z = 127 and m/z = 113, respectively. Further fragmentation leads to a series of smaller alkyl fragments.

Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 142 | [C₁₀H₂₂]⁺ | Molecular Ion |

| 113 | [C₈H₁₇]⁺ | Loss of an ethyl group |

| 99 | [C₇H₁₅]⁺ | Loss of a propyl group |

| 85 | [C₆H₁₃]⁺ | Loss of a butyl group |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (Base Peak) |

| 43 | [C₃H₇]⁺ | Propyl cation |

Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are studied)

This compound possesses three stereocenters at positions C2, C3, and C5. wikidata.org This gives rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). Molecules that are chiral can interact with plane-polarized light, a property that is studied using chiroptical techniques like circular dichroism (CD) and optical rotatory dispersion (ORD). These methods can be used to determine the absolute configuration of chiral molecules.

While the parent compound is chiral, chiroptical studies typically require the presence of a chromophore near the stereocenter. As an alkane, this compound lacks a suitable chromophore for direct analysis by these methods. The study of chiral derivatives, where a chromophoric group is introduced into the molecule, would be necessary to apply chiroptical spectroscopy for stereochemical assignment. A review of the available scientific literature did not yield any chiroptical studies performed on derivatives of this compound.

X-ray Diffraction Studies of Crystalline Derivatives (if applicable)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and stereochemistry.

This compound is a liquid at room temperature and standard pressure. Therefore, X-ray diffraction analysis cannot be performed on the compound in its natural state. In principle, it would be possible to synthesize a solid, crystalline derivative of this compound for such a study. This would allow for the unambiguous determination of the relative and absolute stereochemistry of a single stereoisomer. However, there are no published X-ray diffraction studies for this compound or its crystalline derivatives in the current scientific literature.

Advanced Analytical Methodologies in 3 Ethyl 2,5 Dimethylhexane Research

Chromatographic Techniques for High-Purity Isolation and Analysis

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds like 3-Ethyl-2,5-dimethylhexane. Its high resolving power is essential for separating this C10 isomer from a multitude of other hydrocarbons with similar boiling points and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification power of mass spectrometry. As this compound and its isomers pass through the GC column and become separated, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which serves as a crucial tool for its unambiguous identification in complex samples. nist.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of hydrocarbons. The flame ionization detector exhibits a linear response to the mass of carbon atoms, making it an excellent choice for determining the concentration of this compound in a sample. The retention time, the time it takes for the compound to travel through the GC column, is a key parameter for its identification. dtic.mil However, since multiple isomers can have very similar retention times, the use of retention indices, such as the Kovats retention index, is crucial for more reliable identification. lotusinstruments.com The Kovats index relates the retention time of an analyte to those of n-alkanes eluting before and after it, providing a more standardized and transferable value across different GC systems and conditions.

Preparative Gas Chromatography (Preparative GC) is employed when high-purity isolation of this compound is required for further research, such as for use as a reference standard or for subsequent spectroscopic analysis. This technique utilizes larger diameter columns and can handle larger sample volumes to physically collect the separated compound as it elutes from the instrument. The separation of complex mixtures of C10-C13 n-alkene and n-alkane isomers has been demonstrated using high-efficiency capillary columns, showcasing the potential of preparative GC for isolating specific branched alkanes. vurup.sk

Below is an interactive data table summarizing typical GC columns and conditions used for the analysis of C10 hydrocarbons, including isomers like this compound.

| Parameter | GC-MS | GC-FID | Preparative GC |

| Column Type | Capillary (e.g., DB-1, DB-5) | Capillary (e.g., HP-5, DB-WAX) | Packed or high-capacity capillary |

| Stationary Phase | Non-polar (e.g., Polydimethylsiloxane) | Varying polarities | Non-polar |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm ID | 30-100 m length, 0.25-0.53 mm ID | Shorter length, larger ID |

| Carrier Gas | Helium, Hydrogen | Helium, Hydrogen, Nitrogen | Helium, Nitrogen |

| Detector | Mass Spectrometer | Flame Ionization Detector | Thermal Conductivity Detector (often) |

| Typical Application | Identification and quantification | Quantification | High-purity isolation |

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

The analysis of real-world samples, such as petroleum fractions or synthetic fuels, often involves incredibly complex mixtures of hydrocarbons. In such cases, single-dimension gas chromatography may not provide sufficient resolution to separate all components. Hyphenated chromatographic techniques offer enhanced separation power to tackle these analytical challenges.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful technique that provides a significant increase in peak capacity and resolution. gcms.cz In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase, creating a two-dimensional separation. This technique is particularly well-suited for the detailed analysis of complex hydrocarbon samples. For instance, a GCxGC-Time-of-Flight Mass Spectrometry (TOFMS) analysis of a complex isoparaffinic hydrocarbon sample was able to separate linear, branched, and cyclic alkanes over a wide range of carbon numbers. gcms.cz In such an analysis, compounds like this compound would be separated from other C10 isomers based on both their boiling points (first dimension) and their polarity or shape (second dimension). A study on sustainable aviation fuels demonstrated the use of GCxGC to group iso-alkanes of similar substructures, allowing for a more detailed compositional analysis. acs.org

The table below illustrates the identification of a related C9 isomer, 3-ethyl-2-methylhexane, in a complex hydrocarbon sample using GCxGC-TOFMS, highlighting the type of data that can be obtained for specific branched alkanes.

| Compound | Retention Time 1 (s) | Retention Time 2 (s) | Carbon Number | Class |

| Hexane (B92381), 3-ethyl-2-methyl- | 305 | 1.540 | C9 | Branched Alkane |

Data adapted from a GCxGC-TOFMS analysis of a complex hydrocarbon sample. gcms.cz

The enhanced resolution of GCxGC not only allows for the identification of a greater number of individual compounds but also improves the quality of the mass spectra obtained, leading to more confident library matches and structural assignments. gcms.cz

On-line and In-situ Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanisms of chemical reactions that produce or consume this compound is crucial for process optimization and control. On-line and in-situ analytical techniques allow for real-time monitoring of reaction progress without the need for manual sampling and offline analysis.

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy are powerful tools for monitoring chemical reactions in real-time. mt.comlehigh.edu These techniques provide information about the vibrational modes of molecules, allowing for the identification and quantification of reactants, intermediates, and products as the reaction proceeds. For reactions such as the alkylation of aryl bromides with light alkanes, which can be performed in flow reactors, real-time monitoring is essential for optimizing reaction conditions. nih.gov Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for analyzing liquid-phase reactions. semanticscholar.org

In-situ Raman spectroscopy is another valuable technique for studying catalytic processes under operating conditions. lehigh.eduresearchgate.net It can provide molecular-level information about the catalyst surface and reactive intermediates. For example, in the context of alkane isomerization, a key reaction for producing branched alkanes like this compound, in-situ Raman spectroscopy could be used to study the catalyst structure and the formation of carbocation intermediates on the catalyst surface. The ability to perform these measurements at high temperatures and in controlled atmospheres makes it a powerful tool for understanding catalytic mechanisms. researchgate.net

The table below summarizes the applicability of these on-line and in-situ techniques for monitoring reactions involving branched alkanes.

| Technique | Information Provided | Example Application |

| In-situ FTIR Spectroscopy | Functional group analysis, concentration of reactants and products. | Monitoring the progress of alkylation reactions to produce branched alkanes. mt.com |

| In-situ Raman Spectroscopy | Catalyst structure, identification of reaction intermediates, solid-phase analysis. | Studying the mechanism of alkane isomerization over solid acid catalysts. lehigh.eduresearchgate.net |

These advanced analytical methodologies are indispensable for the comprehensive study of this compound, from its precise identification and quantification in complex mixtures to the real-time monitoring of its formation and conversion in chemical reactions.

Environmental Fate and Degradation Studies of 3 Ethyl 2,5 Dimethylhexane

Photochemical Degradation Pathways

The primary mechanism for the removal of 3-Ethyl-2,5-dimethylhexane from the atmosphere is through gas-phase reactions with photochemically generated hydroxyl (OH) radicals. This process is initiated by the abstraction of a hydrogen atom from the alkane molecule by an OH radical, leading to the formation of a C10-alkyl radical.

The general pathway for the atmospheric oxidation of alkanes proceeds as follows:

Hydrogen Abstraction: An OH radical abstracts a hydrogen atom from a carbon atom within the this compound molecule. The site of abstraction is influenced by the C-H bond strength, with tertiary C-H bonds being the most susceptible to attack due to their lower bond dissociation energy, followed by secondary and then primary C-H bonds.

R-H + •OH → R• + H₂O

Alkyl Radical Formation: This initial reaction results in the formation of a 3-ethyl-2,5-dimethylhexyl radical.

Peroxy Radical Formation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkyl peroxy radical (RO₂•).

R• + O₂ → RO₂•

Further Reactions: The alkyl peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with other peroxy radicals.

RO₂• + NO → RO• + NO₂

The subsequent fate of the alkoxy radical is complex and can involve isomerization, decomposition (C-C bond scission), or reaction with O₂ to form carbonyl compounds (aldehydes and ketones) and other oxygenated products. For a highly branched alkane like this compound, fragmentation is a likely pathway, leading to the formation of smaller, more volatile organic compounds.

The rate of this degradation is determined by the rate constant for the initial reaction with OH radicals. While a specific rate constant for this compound is not available, data for similar C10 branched alkanes can be used for estimation. For instance, the rate constant for the reaction of OH radicals with 2,2-dimethylhexane (B166548) has been reported, providing a basis for estimating the atmospheric lifetime of similar compounds. The tropospheric lifetime of an alkane is inversely proportional to its OH reaction rate constant. Based on data for other C10 branched alkanes, the atmospheric lifetime of this compound is expected to be on the order of a few days.

Table 1: Estimated Atmospheric Lifetime of this compound and Related Alkanes

| Compound | OH Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Tropospheric Lifetime |

| n-Decane | 8.5 x 10⁻¹² | ~1.4 days |

| 2,5-Dimethylhexane | 6.7 x 10⁻¹² | ~1.8 days |

| This compound | Estimated ~7-9 x 10⁻¹² | Estimated ~1.3 - 1.7 days |

Note: The values for this compound are estimated based on structurally similar compounds. The lifetime is calculated assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

Biodegradation Mechanisms and Microbial Transformation

In soil and aquatic environments, the primary degradation pathway for this compound is microbial degradation. A wide range of bacteria and fungi possess the enzymatic machinery to utilize alkanes as a source of carbon and energy. The rate and extent of biodegradation are influenced by the structure of the alkane, with branching generally reducing the rate of degradation compared to linear alkanes.

The aerobic biodegradation of alkanes is typically initiated by an oxidation step catalyzed by monooxygenase or dioxygenase enzymes. The most common pathway involves the terminal oxidation of a methyl group to a primary alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the β-oxidation pathway for fatty acid metabolism.

For branched alkanes like this compound, the presence of ethyl and methyl groups can hinder the typical terminal oxidation pathway. In such cases, microorganisms may employ alternative strategies:

Subterminal Oxidation: Oxidation can occur at a methylene (B1212753) group within the carbon chain, leading to the formation of a secondary alcohol. This is then further metabolized.

Omega-Oxidation: In some cases, oxidation can occur at the terminal methyl group furthest from the initial point of attack.

The intricate branching of this compound may present a challenge for complete mineralization by a single microbial species. Often, a consortium of microorganisms with complementary enzymatic capabilities is required for the complete breakdown of such complex hydrocarbons. The initial oxidation products, such as alcohols and ketones, may be utilized by other members of the microbial community.

Anaerobic biodegradation of alkanes is also possible, though it is generally a slower process. It involves different enzymatic pathways, such as the addition of fumarate (B1241708) to the alkane molecule.

Environmental Transport and Distribution Modeling (from a chemical perspective)

The environmental transport and distribution of this compound are primarily governed by its physicochemical properties, particularly its low water solubility, high octanol-water partition coefficient (Kow), and moderate vapor pressure. These properties indicate that it is a hydrophobic organic compound with a tendency to partition from aqueous phases into organic phases, such as soil organic matter, sediments, and biota.

Multimedia fugacity models are commonly used to predict the environmental fate of organic chemicals. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use the concept of fugacity (escaping tendency) to describe the partitioning of a chemical between these compartments at equilibrium.

For this compound, a Level III fugacity model would predict its distribution based on its emission rate and the properties of the environmental compartments. Key parameters for such modeling include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of the compound to partition between an organic phase (octanol) and water. A high Kow value for this compound suggests a strong affinity for organic matter in soil and sediment.

Henry's Law Constant (H): This value describes the partitioning of the compound between air and water. A moderate Henry's Law constant would suggest that volatilization from water to the atmosphere is a significant transport process.

Organic Carbon-Water Partition Coefficient (Koc): This parameter quantifies the sorption of the compound to organic carbon in soil and sediment. It is often estimated from Kow and is crucial for predicting the compound's mobility in terrestrial and aquatic systems.

Table 2: Estimated Physicochemical Properties and Predicted Environmental Distribution of this compound

| Property | Estimated Value | Implication for Environmental Distribution |

| Log Kow | ~5.5 - 6.0 | Strong partitioning to soil organic matter, sediment, and biota. |

| Henry's Law Constant (Pa m³/mol) | ~100 - 200 | Significant potential for volatilization from surface waters. |

| Water Solubility (mg/L) | < 1 | Low mobility in aqueous systems; primarily associated with particulate matter. |

| Predicted Primary Environmental Sink | Air (due to volatilization and subsequent degradation) and Soil/Sediment (due to sorption). |

Based on these properties, if released into the environment, this compound is expected to rapidly partition to the atmosphere through volatilization. Once in the atmosphere, it will be subject to photochemical degradation. If released to soil, it will strongly adsorb to organic matter, limiting its mobility and leaching to groundwater. In aquatic systems, it will primarily be associated with suspended solids and sediments.

Applications and Emerging Research Areas of 3 Ethyl 2,5 Dimethylhexane in Non Biological Systems

Role in Specialty Solvents and Reaction Media Research

Due to their low polarity and general inertness, alkanes are utilized as non-polar solvents. Like its isomers, 3-Ethyl-2,5-dimethylhexane is insoluble in water and less dense than it. Saturated hydrocarbons undergo very few chemical reactions, making them suitable as reaction media where the solvent must not interfere with the chemical transformation.

Research into specialty applications for branched alkanes like this compound focuses on leveraging their specific physical properties. The presence of branching lowers the melting point compared to linear alkanes of similar molecular weight, extending their liquid range at lower temperatures. This property is advantageous for creating solvents that remain liquid in cold conditions. Furthermore, the molecular shape and size imparted by the ethyl and methyl branches can influence the solubility of specific non-polar solutes, a key area of investigation in specialty solvent design. While n-decane is a known solvent, the unique structure of this compound offers potential for fine-tuning solvent properties in specific applications, although dedicated studies remain scarce.

Application as a Reference Standard in Analytical Chemistry Method Development

In the field of analytical chemistry, particularly in the analysis of petroleum products, pure chemical compounds are essential as reference standards. These standards allow for the accurate identification and quantification of components in complex mixtures like gasoline, diesel, and jet fuel. Branched alkanes are significant components of these fuels, influencing properties such as octane (B31449) rating.

The National Institute of Standards and Technology (NIST) maintains gas chromatography and mass spectrometry data for this compound, which indicates its use as a reference marker in analytical method development. Laboratories analyzing the detailed composition of fuels can use this data to confirm the presence and concentration of this compound. For example, a commercially available analytical standard for a similar compound, 3,4-Dimethylhexane, is explicitly marketed for petroleum application analysis via gas chromatography (GC). This highlights the role of specific alkane isomers as indispensable tools for quality control and regulatory compliance in the fuel industry.

| Property | Value for this compound | Significance |

|---|---|---|

| Molecular Formula | C10H22 | Basis for mass spectrometry identification. |

| Molecular Weight | 142.28 g/mol | Used in quantitative analysis calculations. |

| Boiling Point | 154.1 °C | Determines elution time in Gas Chromatography (GC). |

| CAS Registry Number | 52897-04-8 | Unique identifier for tracking and data retrieval. |

Utilization in Fuel Research and Combustion Studies

Branched alkanes are critical components of modern fuels due to their superior combustion properties compared to their linear counterparts. The branching in a molecule like this compound increases its octane number, which relates to a fuel's ability to resist "knocking" or pre-ignition in an engine. This makes highly branched alkanes desirable as components in gasoline.

In the aviation industry, there is ongoing research into producing C9 and C10 branched alkanes from renewable sources, such as lignocellulose, to serve as jet fuel. These synthetic paraffinic kerosenes have low freezing points and can be blended with conventional jet fuel. Because real fuels are complex mixtures of thousands of hydrocarbons, researchers often use simpler "surrogate" fuels in combustion studies. These surrogates are formulated with a small number of representative compounds. Given its status as a C10 branched alkane, this compound is a potential candidate component for such surrogate mixtures designed to mimic the combustion behavior of diesel or jet fuel.

Potential as a Building Block in Advanced Materials Synthesis

The direct use of saturated alkanes like this compound as building blocks, or monomers, for advanced materials synthesis (e.g., polymerization) is fundamentally limited by their chemical inertness. Alkanes lack functional groups and are composed of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds, which are not readily reactive under typical synthesis conditions.

For an alkane to be utilized as a synthetic building block, it must first undergo a functionalization reaction to introduce a reactive site. A common method for this is free-radical halogenation (e.g., bromination or chlorination), which can replace a hydrogen atom with a halogen. This process transforms the inert alkane into a more versatile alkyl halide.

| Step | Process | Outcome for this compound |

|---|---|---|

| 1. Activation | Functionalization (e.g., Free-Radical Halogenation) | Conversion to a haloalkane, such as Bromo-3-ethyl-2,5-dimethylhexane. |

| 2. Coupling/Reaction | Further reactions (e.g., Grignard, Suzuki coupling) | The functionalized alkane can now participate in C-C bond formation to build larger, more complex molecules. |

While this two-step approach is theoretically possible, there is no specific research highlighting this compound as a preferred starting material for advanced materials over other, more readily available or easily functionalized alkanes. Its complex, branched structure could lead to a mixture of halogenated isomers, complicating subsequent synthesis steps.

Fundamental Studies in Rheology and Fluid Dynamics

Rheology is the study of the flow of matter, and the unique molecular structure of this compound makes it an interesting subject for fundamental studies in this field. The properties of alkanes, particularly viscosity, are strongly influenced by their molecular structure.

Molecular dynamics simulations and experimental studies have shown that branched alkanes exhibit significantly different rheological behavior compared to their linear isomers. Key findings from studies on related compounds include:

Increased Viscosity: The addition of short branches to an alkane chain leads to a notable increase in viscosity. The entanglement and restricted movement of the branched molecules result in greater resistance to flow compared to the more flexible linear chains.

Shear Thinning: Under high shear rates, both linear and branched alkanes can exhibit shear-thinning behavior, where their viscosity decreases. However, the degree of shear thinning is often weaker for branched molecules.

Temperature Dependence: Branching plays a key role in controlling the temperature dependence of fluid properties like diffusion and viscosity.

These principles suggest that this compound would have a higher viscosity and different flow characteristics under pressure and shear than its linear counterpart, n-decane. Such fundamental studies are crucial for applications like lubricant formulation, where viscosity and its stability under various conditions are critical performance metrics.

Future Directions and Perspectives in 3 Ethyl 2,5 Dimethylhexane Research

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of highly branched alkanes such as 3-Ethyl-2,5-dimethylhexane is crucial for producing high-octane fuels. hydrocarbonprocessing.comtsijournals.com Current industrial methods often rely on the catalytic isomerization of linear or less branched alkanes. tsijournals.comtandfonline.comntnu.no Future research could explore more selective and efficient synthetic routes to specifically target the formation of this compound.

One promising area is the development of novel catalyst systems. While platinum on chlorided alumina (B75360) and zeolites are common catalysts for isomerization, they have limitations, including sensitivity to poisons and the need for high temperatures. ntnu.no Research into new catalysts, such as sulfated zirconia, could offer higher activity at lower temperatures, which thermodynamically favors the formation of more highly branched isomers. ntnu.noresearchgate.net

Furthermore, chemo-catalytic methods for the synthesis of densely-branched isoalkanes from biomass-derived feedstocks are a growing area of interest. researchgate.net These methods could provide a renewable pathway to compounds like this compound. Additionally, advancements in reaction engineering, such as the use of catalytic distillation, could improve the efficiency of isomerization processes. hydrocarbonprocessing.com

| Synthetic Method | Catalyst Type | Potential Advantages for this compound Synthesis |

| Catalytic Isomerization | Platinum on Chlorided Alumina, Zeolites | Established industrial process for branched alkanes. |

| Advanced Catalysis | Sulfated Zirconia | Higher activity at lower temperatures, favoring branched isomers. |

| Biomass Conversion | Chemo-catalytic methods | Renewable pathway to isoalkane synthesis. |

| Catalytic Distillation | Various | Improved process efficiency and separation. |

Deeper Mechanistic Insights and Reaction Pathway Discovery

Understanding the reaction mechanisms involved in the formation and transformation of this compound is fundamental to controlling its synthesis and potential applications. The isomerization of n-alkanes is believed to proceed through carbenium ion intermediates on acidic catalyst sites. tandfonline.comresearchgate.netresearchgate.net

Future research could focus on elucidating the specific carbenium ion rearrangements that lead to the this compound structure. This would involve detailed studies of the reaction kinetics and the influence of catalyst properties, such as acid site strength and pore architecture, on the reaction pathway. researchgate.net

Moreover, the cracking of alkanes, which often competes with isomerization, is another critical area for mechanistic study. researchgate.netwhiterose.ac.ukchemguide.co.uk Understanding the factors that favor isomerization over cracking is essential for maximizing the yield of desired branched products. researchgate.netwhiterose.ac.uk Advanced spectroscopic techniques and isotopic labeling studies could provide deeper insights into the elementary steps of these complex reactions.

Integration with Advanced Computational and Data Science Approaches

Computational chemistry and data science offer powerful tools to accelerate research on this compound. Density Functional Theory (DFT) can be used to investigate the thermodynamic stability and electronic properties of branched alkanes. nih.gov Such studies have shown that branched alkanes are thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation energy effects. nih.gov

Future computational work could focus on:

Predicting Reaction Pathways: Simulating the potential energy surfaces for the isomerization and cracking of decane (B31447) isomers to identify the most favorable routes to this compound.

Catalyst Design: Using computational models to design catalysts with optimal properties for the selective synthesis of this specific isomer.

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict key properties of this compound, such as its octane (B31449) number and freezing point, based on its molecular structure. acs.org

Machine learning and artificial intelligence could also be employed to analyze large datasets from experimental and computational studies, identifying complex relationships between reaction conditions, catalyst properties, and product distributions. chemrxiv.org

| Computational Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of thermodynamic properties and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of reaction dynamics and catalyst-substrate interactions. |

| QSPR Modeling | Prediction of physical and chemical properties. |

| Machine Learning | Analysis of large datasets to optimize synthesis and identify new applications. |

Novel Applications in Sustainable Chemistry and Energy Research

The unique properties of highly branched alkanes like this compound make them attractive candidates for applications in sustainable chemistry and energy. One of the most significant potential applications is in the formulation of high-performance, sustainable aviation fuels (SAFs). acs.orgnih.govmdpi.comresearchgate.netresearchgate.net Branched alkanes can improve the cold flow properties and increase the octane number of jet fuels. nih.govmdpi.com

Research in this area could involve:

Fuel Blending Studies: Investigating the impact of adding this compound to conventional and bio-derived jet fuels on their combustion properties and performance.

Synthesis from Renewable Sources: Developing efficient methods to produce this compound and other branched alkanes from biomass, which would be a significant step towards carbon-neutral aviation. researchgate.netnih.gov

Advanced Lubricants: The high degree of branching in this compound could also make it a valuable component in the formulation of advanced lubricants with improved thermal and oxidative stability.

As the demand for sustainable and high-performance chemical products grows, the exploration of specific, highly branched alkane isomers like this compound will likely become an increasingly important area of research.

Q & A

Q. What are the established methods for synthesizing 3-ethyl-2,5-dimethylhexane, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via Friedel-Crafts alkylation using chloroalkane derivatives. For example, 2-chloro-2,5-dimethylhexane reacts with aromatic hydrocarbons under Lewis acid catalysis (e.g., AlCl₃) to form branched alkanes . Optimization involves controlling reaction temperature (typically 25–50°C), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions like carbocation rearrangements. Evidence from alkylation studies of 2,5-dimethyl-2,5-hexanediol derivatives suggests that HCl gas in anhydrous ether can yield chloroalkane precursors efficiently .

Q. How is this compound structurally characterized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : ¹H and ¹³C NMR spectra (e.g., 300 MHz in CDCl₃) reveal branching patterns. For example, methyl groups (δ 0.8–1.2 ppm) and ethyl/methylene protons (δ 1.2–1.5 ppm) can be assigned using coupling constants and DEPT experiments .